PJ34 hydrochloride

Description

Propriétés

IUPAC Name |

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURAZZMDMNRXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587910 | |

| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344458-15-7 | |

| Record name | PJ-34 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344458157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PJ-34 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHK9YBZ6SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PJ34 Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of PJ34 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document is intended to serve as a valuable resource for researchers in the fields of oncology, neurobiology, and drug development.

Chemical Structure and Properties

This compound is a phenanthridinone derivative that acts as a highly potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2. Its chemical structure is characterized by a tricyclic phenanthridinone core with a dimethylaminoacetamide side chain. The hydrochloride salt form enhances its solubility in aqueous solutions.

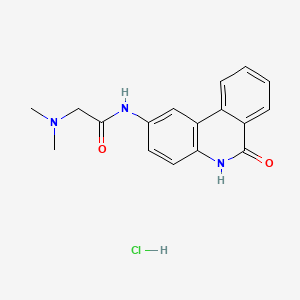

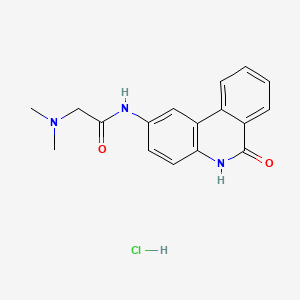

Chemical Structure:

Image Source: PubChem CID 16760621[1]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | [1] |

| Molecular Formula | C17H18ClN3O2 | [1] |

| Molecular Weight | 331.8 g/mol | [1] |

| CAS Number | 344458-15-7 | [1] |

| Synonyms | PJ-34 HCl, PJ 34 Hydrochloride | [1] |

| Solubility | Soluble in water and DMSO | [2] |

| Appearance | Solid | |

| Purity | >98% (commercially available) |

Biological Properties

| Property | Value | Reference |

| Target(s) | PARP-1, PARP-2 | [2][3] |

| IC50 (PARP-1) | 110 nM | [2][3][4] |

| IC50 (PARP-2) | 86 nM | [2][3][4] |

| EC50 (PARP inhibition) | 20 nM | [5][6] |

Mechanism of Action and Signaling Pathways

PJ34 exerts its biological effects primarily through the inhibition of PARP enzymes. PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks (SSBs).

PARP-1 Mediated DNA Repair

In response to DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process. Inhibition of PARP-1 by PJ34 prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are lethal to cancer cells deficient in homologous recombination repair (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.

Caption: PARP-1 mediated DNA repair pathway and its inhibition by PJ34.

Parthanatos: PARP-1 Mediated Cell Death

Under conditions of severe DNA damage, hyperactivation of PARP-1 can lead to a form of programmed cell death called parthanatos. This process is distinct from apoptosis and is characterized by the massive synthesis of PAR, leading to NAD+ and ATP depletion. The accumulation of PAR also triggers the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus and induces large-scale DNA fragmentation. PJ34, by inhibiting PARP-1, can prevent this cascade of events and protect cells from parthanatos-induced death, a mechanism relevant in conditions like cerebral ischemia.[7][8][9][10][11]

Caption: The parthanatos signaling pathway and its modulation by PJ34.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PARP Inhibition Assay

This protocol describes a method to determine the inhibitory activity of PJ34 on purified PARP enzymes.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

[3H]-NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [3H]-NAD+.

-

Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the protein and PAR polymers.

-

Collect the precipitate on a filter plate and wash with TCA to remove unincorporated [3H]-NAD+.

-

Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PARP inhibition for each PJ34 concentration and determine the IC50 value.[2]

Cell Viability (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of PJ34 on the viability of cancer cell lines, such as HepG2.

Materials:

-

HepG2 cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[12][13][14][15]

In Vivo Mouse Model of Cerebral Ischemia

This protocol describes the administration of PJ34 in a mouse model of transient focal cerebral ischemia.

Materials:

-

Male Swiss mice (or other appropriate strain)

-

Anesthetic (e.g., ketamine and xylazine)

-

This compound

-

Sterile saline (0.9% NaCl)

-

Surgical instruments for middle cerebral artery occlusion (MCAO)

Procedure:

-

Anesthetize the mice according to an approved protocol.

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 1 hour).

-

Prepare a solution of this compound in sterile saline.

-

Administer PJ34 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.25, 12.5, or 25 mg/kg). A typical dosing regimen involves an initial injection 15 minutes before ischemia and a second injection 4 hours after the onset of ischemia.[16]

-

After the designated reperfusion period (e.g., 24 hours), euthanize the animals and harvest the brains.

-

Assess the infarct volume and neurological deficits.[16][17][18][19]

Caption: Experimental workflow for the in vivo mouse model of cerebral ischemia.

Conclusion

This compound is a powerful research tool for investigating the roles of PARP enzymes in various physiological and pathological processes. Its high potency and well-characterized mechanisms of action make it an invaluable compound for studies in DNA repair, cell death, oncology, and neuroprotection. This technical guide provides a solid foundation for researchers to design and execute experiments utilizing PJ34, ultimately contributing to the advancement of these critical research areas.

References

- 1. PJ-34 hydrochloride | C17H18ClN3O2 | CID 16760621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. static.igem.wiki [static.igem.wiki]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Poly(ADP-Ribose) Polymerase Inhibitor PJ34 Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

PJ34 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PJ34 hydrochloride is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, which are critical components of the cellular DNA damage response (DDR). By disrupting PARP-mediated DNA repair, PJ34 enhances the cytotoxicity of DNA-damaging agents and exhibits selective lethality in cancer cells with pre-existing DNA repair deficiencies, a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the mechanism of action of PJ34 in DNA repair, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the involved signaling pathways. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Core Mechanism of Action: PARP Inhibition and DNA Repair

This compound's primary mechanism of action is the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2.[1] PARP1 plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] Upon detecting an SSB, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2] This PARylation process serves as a scaffold to recruit other essential DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta.[2]

By inhibiting PARP's enzymatic activity, PJ34 prevents the formation of these PAR chains. This leads to the trapping of PARP1 on the DNA at the site of the SSB. The stalled replication forks that encounter these PARP1-DNA complexes can collapse, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[3] In cells with proficient homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[1][4]

Quantitative Efficacy of this compound

The inhibitory potency of PJ34 has been characterized across various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and effective concentrations for inducing cell death or cell cycle arrest vary depending on the cell line and experimental conditions.

| Parameter | Value | Assay/Cell Line | Reference |

| PARP1 IC50 | ~20 nM - 110 nM | Cell-free enzymatic assays | [1][5][6] |

| PARP2 IC50 | ~86 nM | Cell-free enzymatic assay | [6] |

| Tankyrase-1 IC50 | ~1 µM | Cell-free enzymatic assay | [1] |

| Tankyrase-2 IC50 | ~1 µM | Cell-free enzymatic assay | [1] |

| MMP-2 IC50 | ~56 µM | Cell-free enzymatic assay | [1] |

| Cell Viability IC50 | 13.2 µM | MEF (Brca1 mutant) | [5] |

| Cell Viability IC50 | 19.8 µM | MEF (wild type) | [5] |

| Effective Concentration | 10-50 µM | Induction of G2/M arrest in various cell lines | [7] |

| Effective Concentration | 20-30 µM | Eradication of various cancer cell lines | [1] |

Impact on Specific DNA Repair and Cell Cycle Pathways

The Fanconi Anemia/BRCA Pathway

Studies have shown that PJ34 can suppress the Fanconi Anemia (FA)/BRCA pathway, a critical HR repair pathway. Treatment with PJ34 has been observed to downregulate key proteins in this pathway, including FANCD2, BRCA2, and Rad51.[8][9] This suppression of the FA/BRCA pathway further sensitizes cancer cells to DNA damaging agents and contributes to the synthetic lethality observed in HR-deficient tumors.

PARP1-Independent Effects and Cell Cycle Arrest

Interestingly, some of the effects of PJ34 appear to be independent of its PARP1 inhibitory activity. PJ34 has been shown to induce a p21-dependent mitotic arrest at the G2/M checkpoint.[10][11] This effect is reportedly insensitive to the knockdown of PARP1 or PARP2, suggesting an alternative mechanism of action that may involve other cellular targets.[10][11] This G2/M arrest is a significant contributor to the anti-proliferative effects of PJ34.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PJ34 in DNA Repair

The following diagram illustrates the central role of PJ34 in disrupting PARP-mediated DNA repair and inducing synthetic lethality.

Caption: PJ34 inhibits PARP1, leading to PARP trapping, DSBs, and synthetic lethality in HR-deficient cells.

Experimental Workflow for Evaluating PJ34

A typical preclinical workflow to assess the efficacy of PJ34 involves a series of in vitro and in vivo experiments.

Caption: Preclinical workflow for evaluating the efficacy and mechanism of action of PJ34.

Detailed Experimental Protocols

PARP Activity Assay

This assay measures the ability of PJ34 to inhibit the enzymatic activity of PARP.

-

Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Materials: Recombinant PARP1 enzyme, histone-coated plates, biotinylated NAD+, streptavidin-HRP, TMB substrate, this compound.

-

Procedure:

-

Prepare a dilution series of this compound.

-

Add PJ34 dilutions to the wells of a histone-coated 96-well plate.

-

Add recombinant PARP1 enzyme to each well.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the IC50 value from the dose-response curve.

-

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA single- and double-strand breaks.[12][13]

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[14][15]

-

Materials: Frosted microscope slides, low-melting-point agarose, lysis solution, alkaline electrophoresis buffer, SYBR Green staining solution.

-

Procedure:

-

Treat cells with PJ34 and/or a DNA-damaging agent.

-

Harvest cells and resuspend in low-melting-point agarose.

-

Pipette the cell suspension onto a coated microscope slide and allow to solidify.

-

Immerse slides in lysis solution overnight at 4°C.

-

Place slides in an electrophoresis tank with alkaline buffer and perform electrophoresis.

-

Neutralize and stain the slides with SYBR Green.

-

Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software.

-

γH2AX Immunofluorescence Staining

This method is used to visualize and quantify DNA double-strand breaks.[16][17]

-

Principle: γH2AX is a phosphorylated form of the histone H2AX that accumulates at sites of DSBs. It can be detected using a specific primary antibody and a fluorescently labeled secondary antibody.[4][18]

-

Materials: Cells grown on coverslips, paraformaldehyde, Triton X-100, blocking buffer (e.g., BSA in PBS), anti-γH2AX primary antibody, fluorescently labeled secondary antibody, DAPI.

-

Procedure:

-

Treat cells with PJ34 and/or a DNA-damaging agent.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with anti-γH2AX primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on microscope slides and visualize foci using a fluorescence microscope.

-

Quantify the number of γH2AX foci per cell.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[19][20]

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.[21][22]

-

Materials: Cell suspension, ethanol (B145695) (for fixation), RNase A, propidium iodide (PI) staining solution.

-

Procedure:

-

Treat cells with PJ34 for the desired time.

-

Harvest and fix cells in ice-cold 70% ethanol.

-

Wash cells and treat with RNase A to remove RNA.

-

Stain cells with propidium iodide.

-

Analyze the cell suspension using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for DNA Repair Proteins

This method is used to detect changes in the expression levels of specific proteins involved in DNA repair.[23][24]

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials: Cell lysates, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-Rad51, anti-BRCA2, anti-p21), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Treat cells with PJ34 and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a powerful tool for the study of DNA repair and a promising candidate for cancer therapy. Its ability to inhibit PARP and induce synthetic lethality in HR-deficient tumors provides a clear rationale for its clinical development. Furthermore, its PARP1-independent effects on the cell cycle suggest a more complex mechanism of action that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to further elucidate the therapeutic potential of PJ34 and other PARP inhibitors.

References

- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP assay [assay-protocol.com]

- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uib.no [uib.no]

- 8. bioradiations.com [bioradiations.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expression of BRCA1, BRCA2, RAD51, and other DSB repair factors is regulated by CRL4WDR70 - PMC [pmc.ncbi.nlm.nih.gov]

PARP-Independent Effects of PJ34 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PJ34 hydrochloride is a potent, cell-permeable phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with IC50 values in the nanomolar range.[1] While extensively studied for its role in inhibiting DNA repair pathways, a growing body of evidence reveals that PJ34 exerts significant biological effects independent of its PARP inhibitory activity. These off-target activities are particularly pronounced at higher concentrations (typically >10 µM) and are of considerable interest in oncology and other therapeutic areas.[2]

This technical guide provides an in-depth overview of the core PARP-independent mechanisms of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to support further research and drug development efforts in this area.

Core PARP-Independent Mechanisms of Action

Mitotic Arrest via Checkpoint Activation

A primary PARP-independent effect of PJ34 is the induction of a G2/M phase mitotic arrest in a variety of cancer cell lines.[3] This cell cycle blockade is notably independent of PARP-1 and PARP-2.[4] The mechanism involves the activation of the ATM/ATR checkpoint signaling cascade.[4] While ATM and Chk1 are not absolutely required, ATR plays a necessary role in initiating and maintaining the arrest.[4]

A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21 (CDKN1A). PJ34 treatment leads to a significant upregulation of p21 expression through both p53-dependent and p53-independent mechanisms.[4] This increase in p21 is crucial for sustaining the G2/M arrest.[4]

dot

References

PJ34 Hydrochloride: A Technical Guide to a Selective PARP-1/PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PJ34 hydrochloride is a potent and cell-permeable phenanthridinone derivative that acts as a selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2.[1][2] These nuclear enzymes are critical players in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, PJ34 prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery.[6] This disruption of DNA repair has positioned PJ34 as a valuable tool in cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] Beyond its role in oncology, PJ34 has also been investigated for its neuroprotective and anti-inflammatory properties.[8][9] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Profile

| Property | Value |

| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride |

| Molecular Formula | C₁₇H₁₈ClN₃O₂ |

| Molecular Weight | 331.8 g/mol |

| CAS Number | 344458-15-7 |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in water and DMSO |

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory activity of PJ34 against various PARP family members. The data has been compiled from multiple sources to provide a comparative overview.

| Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| PARP-1 | Enzymatic Assay | ~20 - 110 | [2][10] |

| PARP-2 | Enzymatic Assay | ~20 - 86 | [2][10] |

| Tankyrase-1 (PARP-5a) | Enzymatic Assay | ~1000 | [2] |

| Tankyrase-2 (PARP-5b) | Enzymatic Assay | ~1000 | [2] |

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary depending on the specific assay conditions, including substrate concentrations and enzyme sources.

Signaling Pathway and Mechanism of Action

This compound primarily exerts its effects by inhibiting the catalytic activity of PARP-1 and PARP-2, which are key enzymes in the Base Excision Repair (BER) pathway.

Upon detection of a single-strand DNA break, PARP-1 and PARP-2 bind to the damaged site.[3][5] This binding activates their enzymatic function, leading to the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units to form long, branched PAR chains on themselves and other acceptor proteins, such as histones.[4] These PAR chains act as a scaffold to recruit other essential DNA repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage, ultimately leading to the repair of the break.[11] PJ34, by competitively binding to the NAD+ binding pocket of PARP-1 and PARP-2, prevents this PARylation process, thereby stalling the repair of SSBs.[6] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs can lead to the formation of lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro PARP-1 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the ability of PJ34 to inhibit the enzymatic activity of purified PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well white microplates

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

-

Activated salmon sperm DNA

-

Biotinylated NAD+

-

This compound stock solution (in DMSO)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup:

-

To each well of the histone-coated 96-well plate, add 25 µL of PARP assay buffer.

-

Add 5 µL of the diluted PJ34 or vehicle (DMSO) to the respective wells.

-

Add 10 µL of activated salmon sperm DNA (10 µ g/well ).

-

Add 10 µL of recombinant PARP-1 enzyme (e.g., 0.2 units/well).

-

-

Initiation of Reaction: Initiate the reaction by adding 50 µL of biotinylated NAD+ (0.1 µCi/well) to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each PJ34 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This assay determines the effect of PJ34 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control. The final DMSO concentration should be below 0.1%.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Immunocytochemical Analysis of PAR Synthesis

This method visualizes the inhibition of PAR synthesis in cells treated with PJ34.

Materials:

-

Cells grown on coverslips

-

This compound

-

DNA damaging agent (e.g., hydrogen peroxide)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PAR

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with PJ34 or vehicle for a specified time, followed by treatment with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to induce PARP activity.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody against PAR diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.

Conclusion

This compound is a well-characterized and potent selective inhibitor of PARP-1 and PARP-2. Its ability to disrupt the base excision repair pathway makes it an invaluable research tool for studying DNA damage response and a promising candidate for further investigation in therapeutic applications, particularly in oncology. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PJ34 | PARP | TargetMol [targetmol.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PARP assay [assay-protocol.com]

The Discovery and Synthesis of PJ34 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PJ34 hydrochloride is a potent, third-generation phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1][2] Initially investigated for its neuroprotective properties, PJ34 has emerged as a significant tool in oncology research.[2] Its mechanism of action, primarily the inhibition of PARP-1 and PARP-2, leads to an accumulation of DNA single-strand breaks.[1][2] In cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can induce synthetic lethality, making PJ34 a promising candidate for targeted cancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Development

The discovery of this compound is rooted in the exploration of phenanthridinone derivatives as potent PARP inhibitors. Research published in 2001 by Li et al. from Guilford Pharmaceuticals described the synthesis and evaluation of a series of substituted 5(H)phenanthridin-6-ones, which demonstrated significant PARP-1 inhibitory activity.[1] This foundational work laid the groundwork for the development of PJ34, which is chemically known as N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride.[3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process centered around the construction of the core phenanthridinone scaffold, followed by the introduction of the N,N-dimethylacetamide side chain. While the original discovery paper provides a general scheme, a detailed protocol can be inferred from established synthetic methodologies for this class of compounds.

Synthesis of the Phenanthridinone Core

A common route to the phenanthridinone core involves a palladium-catalyzed intramolecular C-H activation/C-C bond formation.

Experimental Protocol:

-

Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzamide (B1207801) (1.0 eq), an appropriately substituted aryl partner (e.g., a bromoaniline derivative, 1.1 eq), palladium(II) acetate (B1210297) (Pd(OAc)2, 0.05 eq), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 100 to 140 °C and stirred for 12 to 24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the phenanthridinone core.

Addition of the N,N-Dimethylacetamide Side Chain and Salt Formation

The N,N-dimethylacetamide side chain is introduced via an amidation reaction, followed by conversion to the hydrochloride salt.

Experimental Protocol:

-

Amidation: The synthesized 2-aminophenanthridinone (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). To this solution, 2-chloro-N,N-dimethylacetamide (1.2 eq) and a non-nucleophilic base like triethylamine (B128534) (1.5 eq) are added. The reaction is stirred at room temperature for 4-6 hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or column chromatography.

-

Hydrochloride Salt Formation: The purified N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol). A solution of hydrochloric acid in ether or isopropanol (B130326) is then added dropwise with stirring. The precipitated this compound is collected by filtration, washed with cold ether, and dried under vacuum.

Data Presentation

The biological activity of this compound has been characterized across various studies and cell lines. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme/Cell Line | Reference |

| EC50 | 20 nM | Purified PARP enzyme | [2] |

| IC50 | 110 nM | PARP-1 | MedchemExpress |

| IC50 | 86 nM | PARP-2 | MedchemExpress |

| Cell Line | Cell Type | Assay | IC50 Value | Reference |

| HepG2 | Human Liver Cancer | Cell Proliferation | Not specified, dose-dependent inhibition | [4] |

| M14 | Human Melanoma | Cell Viability | ~10 µM | [3] |

| KUSA-A1 | Mouse Mesenchymal Stem Cell | Cell Survival | ~5 µM | [5] |

| BMMSCs | Mouse Mesenchymal Stem Cell | Cell Survival | ~6.5 µM | [5] |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the competitive inhibition of PARP-1 and PARP-2. PARP enzymes play a crucial role in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

Caption: PARP-1 inhibition by PJ34 disrupts DNA repair, leading to apoptosis.

Experimental Protocols

PARP Activity Assay (ELISA-based)

This protocol provides a general method for determining the in vitro inhibitory activity of PJ34 against PARP enzymes.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

-

This compound

-

Microplate reader

Procedure:

-

Plate Preparation: Add 50 µL of assay buffer containing activated DNA to each well of a histone-coated 96-well plate.

-

Compound Addition: Add 10 µL of this compound at various concentrations (serially diluted) to the wells. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add 20 µL of recombinant PARP-1 enzyme to each well.

-

Reaction Initiation: Add 20 µL of biotinylated NAD+ to initiate the reaction. Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection: Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of PJ34 and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of PJ34 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control and calculate the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound stands as a significant molecule in the field of PARP inhibition. Its well-characterized mechanism of action and potent biological activity have made it an invaluable tool for researchers investigating DNA repair, cell death, and cancer therapeutics. The synthetic routes to PJ34 are accessible, and the methodologies for evaluating its biological effects are well-established. This guide provides a comprehensive overview to support further research and development efforts centered on this and similar next-generation PARP inhibitors.

References

- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

PJ34 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Potent PARP Inhibitor for Drug Development Professionals

Introduction

PJ34 hydrochloride is a potent, third-generation phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP-1 and PARP-2.[1] Initially investigated for its neuroprotective capabilities in conditions such as cerebral ischemia, its role in oncology has become a major focus of research.[1][2] By impeding the repair of DNA single-strand breaks, this compound can induce synthetic lethality in cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Chemical Properties

This compound is a stable, water-soluble small molecule.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₇H₁₈ClN₃O₂ (hydrochloride salt) | [1][4] |

| Molecular Weight | 331.8 g/mol | [1][4] |

| CAS Number | 344458-15-7 | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in water to 100 mM and in DMSO to 100 mM | [6] |

| Storage (Stock Solution) | Aliquots can be stored at -20°C for up to 6 months or -80°C for up to one year. | [6] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2, with an EC₅₀ of approximately 20 nM.[1][7] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[8][9] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death—a concept known as synthetic lethality.[9]

Beyond its direct role in DNA repair, PJ34 has been shown to induce a G2/M mitotic arrest in a p21-dependent manner.[2][4] This effect may not be exclusively dependent on PARP-1 or PARP-2, suggesting potential off-target effects or a more complex signaling cascade.[2][4] The activation of checkpoint pathways, including the phosphorylation of Chk1, has been observed following treatment with PJ34.[4] Furthermore, in some cancer cell lines, PJ34 has been found to modulate the PI3K/Akt signaling pathway.[10]

Below is a diagram illustrating the primary signaling pathway affected by this compound.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays involving this compound. These should be optimized for specific cell lines and experimental conditions.

Preparation of Stock and Working Solutions

-

10 mM Stock Solution: To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound (MW: 331.8 g/mol ) in 1 mL of sterile DMSO.[6] Vortex thoroughly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to one year).[6]

-

Working Solutions: Thaw a stock solution aliquot at room temperature. Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in the culture medium to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium with the same DMSO concentration) should be included in all experiments.[6]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of PJ34 on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[6]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Gently shake the plate for 5-10 minutes.[6] Measure the absorbance at 570 nm using a microplate reader.[6]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

PARP Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of PARP in the presence of PJ34.

-

Reaction Mixture Preparation: Prepare a reaction mixture in a final volume of 100 µL containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 1 mM dithiothreitol, 10 µg activated salmon sperm DNA, 0.1 µCi of [adenylate-³²P]NAD, and 0.2 units of recombinant human PARP-1 or 0.1 units of recombinant mouse PARP-2.[11]

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at room temperature (23°C) for 15 minutes.[11]

-

Reaction Termination: Stop the reaction by adding 200 µL of ice-cold 20% trichloroacetic acid (TCA) and incubate on ice for 10 minutes.[11]

-

Precipitation and Washing: Transfer the precipitate onto a GF/B filter and wash three times with 10% TCA solution followed by 70% ethanol.[11]

-

Radioactivity Measurement: After drying the filter, determine the radioactivity by liquid scintillation counting.[11]

The following diagram outlines a general experimental workflow for assessing the in vitro effects of this compound.

Caption: In vitro experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Cell Line / System | Value | Citation(s) |

| EC₅₀ (PARP inhibition) | Cell-free assay | 20 nM | [1][7] |

| IC₅₀ (PARP-1) | Cell-free assay | 110 nM | [12][13] |

| IC₅₀ (PARP-2) | Cell-free assay | 86 nM | [12][13] |

| IC₅₀ (Cell Viability) | MEF (Brca1-/-) | 13.2 µM | [12] |

| IC₅₀ (Cell Viability) | Wild-type MEF | 19.8 µM | [12] |

| IC₅₀ (Cell Viability) | Jurkat | ~2.5 µM (72h) | [14] |

| IC₅₀ (Cell Viability) | HL-60 | ~5 µM (72h) | [14] |

Conclusion

This compound is a valuable research tool for investigating DNA repair pathways, cell cycle regulation, and the concept of synthetic lethality in cancer biology. Its well-characterized mechanism of action as a potent PARP inhibitor, combined with its effects on cell cycle checkpoints, makes it a compound of significant interest for preclinical and translational research. This guide provides foundational information and detailed protocols to aid researchers in designing and executing robust experiments with this compound. As with any potent inhibitor, careful experimental design, including appropriate controls and dose-response studies, is essential for generating reliable and reproducible data.

References

- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uib.no [uib.no]

- 11. This compound | PARP | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PJ34 | PARP | TargetMol [targetmol.com]

- 14. advances.umw.edu.pl [advances.umw.edu.pl]

Off-Target Effects of PJ34 at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PJ34 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values in the nanomolar range.[1][2] While its on-target effects on DNA repair pathways are well-documented and form the basis of its therapeutic potential, particularly in cancers with deficiencies in homologous recombination, a growing body of evidence indicates that at higher concentrations (typically in the micromolar range), PJ34 exerts significant off-target effects. These effects are largely independent of its PARP inhibitory activity and contribute to a distinct pharmacological profile that includes cytotoxicity towards a broad range of cancer cells.[1][3]

This technical guide provides an in-depth overview of the known off-target effects of PJ34 at high concentrations, focusing on the underlying molecular mechanisms, affected signaling pathways, and experimental methodologies used to investigate these phenomena.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the concentrations at which PJ34 exhibits its on-target PARP inhibition versus its off-target cytotoxic effects in various cell lines.

Table 1: IC50 Values for PARP Inhibition

| Enzyme/Assay | IC50 | Source |

| PARP1 | 20 nM (approx.) | [1] |

| PARP1 | 110 nM | [2] |

| PARP2 | 20 nM (approx.) | [1] |

| PARP2 | 86 nM | [2] |

| Tankyrase-1 | 1 µM (approx.) | [1] |

| Tankyrase-2 | 1 µM (approx.) | [1] |

| MMP-2 Inhibition | ~56 µM | [1][3] |

Table 2: Effective Concentrations for Off-Target Cytotoxicity and Other Effects

| Cell Line | Effect | Concentration | Incubation Time | Source |

| Human Leukemia (Jurkat) | IC50 for cytotoxicity | ~2.5-5 µM | 72 hours | [4] |

| Human Leukemia (HL-60) | IC50 for cytotoxicity | ~5-10 µM | 72 hours | [4] |

| Human Breast Cancer (MCF-7) | G2/M mitotic arrest | 50 µM | 24 hours | [5] |

| Human Breast Cancer (MCF-7) | Lethality | 10 µM | 48-72 hours | [5] |

| Human Breast Cancer (MCF-7) | Eradication (Doxorubicin-resistant) | 10-20 µM | 48 hours | [1] |

| Triple-Negative Breast Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |

| Pancreatic Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |

| Ovary Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |

| Colon Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |

| Non-Small Cell Lung Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |

| Metastatic Lung Cancer (Calu-6, A549, H460) | Eradication | 30 µM | 72 hours | [1] |

| Human Cervical Cancer (HeLa) | G2/M accumulation | 10 µM and 50 µM | 6 hours | [5] |

| Human Ovarian Cancer (TOV112D) | Enhanced cisplatin-induced apoptosis | 10 µM | Not specified | [6] |

| Human Ovarian Cancer (HEY) | Enhanced cisplatin-induced apoptosis | 5 µM and 10 µM | Not specified | [6] |

| Mouse Mesenchymal Stem Cells | Suppression of osteogenic differentiation | 1 µM | 30 days | [7] |

Core Off-Target Mechanisms

At high concentrations, the cellular effects of PJ34 are often PARP1-independent.[1][5][8] Key off-target mechanisms include the induction of mitotic arrest and apoptosis through pathways distinct from its canonical DNA repair inhibition role.

G2/M Mitotic Arrest

A prominent off-target effect of high-concentration PJ34 is the induction of a G2/M phase mitotic arrest in various cell lines.[5][8] This cell cycle blockade is concentration-dependent and has been shown to be independent of PARP1 and PARP2.[5][8] The signaling cascade leading to this arrest involves the activation of the ATM/ATR checkpoint pathways.[5] This leads to the phosphorylation of p53 at Serine 15 and subsequent activation of p21, a critical mediator of the G2/M arrest.[5][8] Interestingly, while p53, ATM, and Chk1 are activated, they are not absolutely required for the mitotic arrest, whereas p21 is necessary for maintaining it.[5][8]

Apoptosis Induction

High concentrations of PJ34 can induce apoptosis in a variety of cancer cell lines, including those resistant to other therapies.[1][9][10] This apoptotic response can be triggered through both p53-dependent and p53-independent mechanisms.[9][11] Evidence suggests the involvement of the intrinsic mitochondrial pathway, indicated by a loss of mitochondrial membrane potential.[9][11] The activation of caspase-3 is a common downstream event in PJ34-induced apoptosis.[9]

Interaction with Mitotic Proteins

In a search for the specific molecular targets of PJ34's cancer-selective cytotoxic activity, studies have identified non-PARP proteins that are affected by the compound. In human cancer cells, but not in healthy cells, PJ34 was found to shift the isoelectric point of two motor proteins, kinesin 14/HSET/kifC1 and kif18A, and the non-motor nuclear mitotic apparatus protein (NuMA).[1] These proteins are crucial for the proper formation and function of the mitotic spindle. Disruption of their function by PJ34 leads to aberrant spindle formation and subsequent mitotic arrest and cell death in cancer cells.[1]

Experimental Protocols and Workflows

Investigating the off-target effects of PJ34 involves a range of cell and molecular biology techniques. Below are representative protocols for key experiments.

General Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the off-target effects of PJ34.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of high concentrations of PJ34 on cell cycle distribution.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of PJ34 (e.g., 10 µM, 50 µM) and a vehicle control for desired time points (e.g., 6, 24 hours).[5]

-

Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Checkpoint Protein Activation

Objective: To assess the activation of proteins involved in the G2/M checkpoint pathway.

Methodology:

-

Cell Lysis: Following treatment with PJ34, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p53 (Ser15), p21, phospho-Chk1 (Ser345)) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Annexin V Staining

Objective: To quantify the extent of apoptosis induced by high concentrations of PJ34.

Methodology:

-

Treatment and Harvest: Treat cells with PJ34 as described above and harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways Implicated in Off-Target Effects

Beyond the G2/M arrest pathway, high concentrations of PJ34 have been shown to modulate other signaling cascades.

-

BMP-2 Signaling Pathway: In mouse mesenchymal stem cells, 1 µM PJ34 was found to suppress osteogenic differentiation by attenuating the expression of proteins in the BMP-2 signaling pathway, including BMP-2, Osterix, and Osteocalcin.[7]

-

TGFβ/Smads Signaling Pathway: In a model of diabetic nephropathy, PJ34 was shown to alleviate renal tissue damage by regulating the TGFβ/Smads signaling pathway.[12]

Conclusion

The off-target effects of PJ34 at high concentrations are a critical consideration for its preclinical and clinical evaluation. While its potent PARP inhibition is the primary mechanism of action at low doses, its ability to induce PARP-independent mitotic arrest and apoptosis at higher concentrations contributes significantly to its anti-cancer activity. These off-target effects are mediated through distinct signaling pathways, including the ATM/ATR-p21 axis and the disruption of key mitotic proteins. A thorough understanding of these mechanisms is essential for optimizing the therapeutic application of PJ34 and for the development of future PARP inhibitors with improved selectivity and efficacy. Researchers should be mindful of these off-target activities when interpreting experimental results, particularly when using PJ34 at concentrations exceeding its IC50 for PARP inhibition.

References

- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. advances.umw.edu.pl [advances.umw.edu.pl]

- 5. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells | springermedizin.de [springermedizin.de]

- 12. researchgate.net [researchgate.net]

PJ34 Hydrochloride's Role in Mitotic Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PJ34 hydrochloride, a potent phenanthridine-based inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant agent in cancer research, primarily for its ability to induce mitotic catastrophe in malignant cells. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental protocols related to the action of this compound in promoting this specific form of cell death. Quantitative data from various studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and drug development.

Introduction: this compound and Mitotic Catastrophe

This compound is a third-generation PARP inhibitor with high potency against PARP-1 and PARP-2.[1][2] While initially investigated for its neuroprotective properties, its selective cytotoxicity against cancer cells has drawn considerable attention.[3] This selectivity is largely attributed to its ability to induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][4] Unlike classical apoptosis, mitotic catastrophe is characterized by the formation of giant, multinucleated cells with micronuclei, resulting from failures in mitotic spindle formation and chromosome segregation.[5][6] This guide delves into the core mechanisms by which this compound instigates this process, offering a valuable resource for researchers in oncology and cell biology.

Mechanism of Action: Beyond PARP Inhibition

While PJ34 is a potent PARP inhibitor, its role in inducing mitotic catastrophe extends beyond this function and is often independent of PARP-1 inhibition.[7][8] The primary mechanism involves the disruption of the mitotic spindle apparatus, a critical structure for accurate chromosome segregation.[1]

2.1. Disruption of Mitotic Spindle Integrity

This compound interferes with the post-translational modification of key mitotic proteins, leading to structural and functional defects in the mitotic spindle.[1] This interference prevents the proper alignment of chromosomes at the metaphase plate, triggering a prolonged mitotic arrest and ultimately leading to mitotic catastrophe.[1]

Key targets of PJ34 in this process include:

-

Nuclear Mitotic Apparatus Protein (NuMA): PJ34 prevents the proper clustering of NuMA at the spindle poles, a process essential for the formation of a stable bipolar spindle.[7][8] This effect is attributed to the inhibition of post-translational modifications of NuMA.[7]

-

Kinesins: The motor proteins HSET (KifC1) and Kif18A, which are crucial for spindle organization and chromosome alignment, are also affected by PJ34.[1] Inhibition of their function contributes to the observed spindle defects.

2.2. Off-Target Kinase Inhibition

Recent studies have revealed that PJ34 and other PARP inhibitors can have off-target effects on various kinases.[1][9] This differential kinase pharmacology may contribute to the distinct cellular effects observed among different PARP inhibitors.[9] For PJ34, inhibition of kinases such as Pim-1 and tankyrase has been reported, which can influence cell cycle progression and mitotic events.[2]

Signaling Pathways Implicated in PJ34-Induced Mitotic Catastrophe

The cellular response to PJ34-induced mitotic spindle disruption involves the activation of key cell cycle checkpoint and tumor suppressor pathways.

3.1. The p53/p21 Pathway

In response to mitotic stress induced by PJ34, the tumor suppressor protein p53 is often activated.[10] This leads to the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[10] p21 plays a crucial role in enforcing a G2/M cell cycle arrest, providing time for the cell to attempt repair of the mitotic defects.[10] However, in the face of irreparable spindle damage, this prolonged arrest can transition into mitotic catastrophe.[10]

3.2. ATM/ATR Checkpoint Activation

The DNA damage response pathways, primarily mediated by the kinases ATM and ATR, can also be activated in response to the genomic instability arising from aberrant mitosis.[10] While the mitotic arrest induced by PJ34 can be sensitive to caffeine, an inhibitor of ATM and ATR, the process does not appear to be exclusively dependent on either kinase individually, suggesting a degree of crosstalk and redundancy in the checkpoint activation.[11]

Below is a diagram illustrating the signaling pathways involved in PJ34-induced mitotic catastrophe.

Caption: Signaling pathway of PJ34-induced mitotic catastrophe.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | PARP1 Inhibition | 0.02 | [12] |

| MEF (Brca1-/-) | Mouse Embryonic Fibroblast | Cell Viability | 13.2 | [13] |

| MEF (wild type) | Mouse Embryonic Fibroblast | Cell Viability | 19.8 | [13] |

| HepG2 | Liver Cancer | Cell Proliferation | ~1.5 (at 9 days) | [14] |

| Jurkat | T-cell Leukemia | Cell Viability (72h) | ~2.5 | [15] |

| HL-60 | Promyelocytic Leukemia | Cell Viability (72h) | ~5.0 | [15] |

| KUSA-A1 | Mouse Mesenchymal Progenitor | Cell Survival | ~5.0 | [16] |

| BMMSCs | Mouse Bone Marrow Mesenchymal Stem Cells | Cell Survival | ~6.5 | [16] |

Table 2: Effective Concentrations of PJ34 for Inducing Mitotic Arrest and Cell Death

| Cell Line | Cancer Type | Concentration (µM) | Effect | Incubation Time (hours) | Reference |

| M14 | Melanoma | 10 | Mitotic defects and cell death | - | [17] |

| MCF-7 | Breast Cancer | 10-50 | G2/M arrest | 24 | [11] |

| HTLV-I transformed cells | Adult T-cell Leukemia | - | G2/M arrest | - | [8] |

| MDA-MB-231 | Breast Cancer | - | Mitotic failure and cell death | - | [18] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

5.1. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of PJ34 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[12][19]

-

5.2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of PJ34 for the specified duration.

-

Harvest cells by trypsinization, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12][20]

-

5.3. Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosome alignment.

-

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Paraformaldehyde (PFA) or methanol (B129727) for fixation